2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid
CAS No.: 1936652-98-0
Cat. No.: VC11682436
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.
![2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid - 1936652-98-0](/images/structure/VC11682436.png)
Specification
CAS No. | 1936652-98-0 |
---|---|
Molecular Formula | C13H21NO4 |
Molecular Weight | 255.31 g/mol |
IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid |
Standard InChI | InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-13(8-14)5-4-9(6-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) |
Standard InChI Key | IBYZHUJHCNYYAZ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC2(C1)CCC(C2)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)CCC(C2)C(=O)O |
Introduction
Chemical Identity and Structural Features
The compound’s molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol. Its IUPAC name, 2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid, reflects its spirocyclic core—a fusion of a piperidine-like ring and a cyclobutane moiety. The Boc group at the 2-position and the carboxylic acid at the 6-position create a bifunctional platform for further chemical modifications.
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 1936652-98-0 |
Molecular Formula | C₁₃H₂₁NO₄ |
Molecular Weight | 255.31 g/mol |
IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid |
SMILES | CC(C)(C)OC(=O)N1CC2(C1)CCC(C2)C(=O)O |
InChIKey | IBYZHUJHCNYYAZ-UHFFFAOYSA-N |
PubChem CID | 129317722 |
The spirocyclic structure imposes geometric constraints that influence conformational flexibility, a property critical for binding selectivity in drug design. The Boc group enhances solubility in organic solvents, facilitating synthetic manipulations, while the carboxylic acid enables covalent conjugation to amines or alcohols.
Synthesis and Strategic Planning
The synthesis of 2-[(tert-butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid relies on protection-deprotection strategies to safeguard reactive functionalities during multi-step reactions. A typical pathway involves:
-
Spirocyclic Core Formation: Cyclization of a precursor to generate the azaspiro[3.4]octane skeleton.
-
Boc Protection: Introduction of the tert-butoxycarbonyl group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
-
Carboxylic Acid Installation: Oxidation or hydrolysis of a pre-functionalized group at the 6-position to yield the final carboxylic acid.
The Boc group’s stability under basic and nucleophilic conditions—and its labile nature under acidic environments—ensures compatibility with subsequent synthetic steps, such as peptide couplings or cross-coupling reactions.
Applications in Medicinal Chemistry and Organic Synthesis
Intermediate for Peptide Mimetics
The compound’s spirocyclic framework mimics peptide secondary structures, enabling the design of conformationally restricted peptidomimetics. These analogs often exhibit enhanced metabolic stability and target affinity compared to linear peptides. For example, derivatives of this scaffold have been explored as inhibitors of enzymes like fatty acid amide hydrolase (FAAH) and modulators of chemokine receptors (CCR3/CCR5), which are implicated in inflammation and HIV entry .
Building Block for Heterocyclic Libraries
The carboxylic acid moiety permits diversification via amidation, esterification, or coupling reactions. This versatility supports the generation of combinatorial libraries for high-throughput screening campaigns. Recent patents highlight its utility in synthesizing M4 muscarinic acetylcholine receptor agonists, which are investigated for neurological disorders .
Table 2: Representative Derivatives and Therapeutic Targets
Derivative Functionalization | Biological Target | Potential Indication |
---|---|---|
Amide-linked aryl groups | Chemokine receptors | HIV, autoimmune diseases |
Esterified alkyl chains | FAAH | Pain management, neurodegeneration |
Hybrid spiro-oxetane systems | M4 receptors | Alzheimer’s disease, schizophrenia |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume